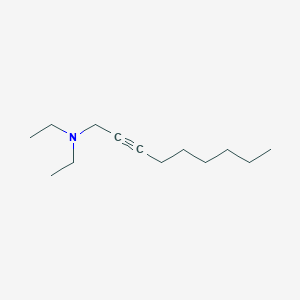
N,N-Diethylnon-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylnon-2-yn-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound features a non-2-yn-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylnon-2-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-yn-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Non-2-yn-1-amine and ethyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The non-2-yn-1-amine is dissolved in an appropriate solvent, and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylnon-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to alkanes or alkenes.
Substitution: Introduction of various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
N,N-Diethylnon-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of N,N-Diethylnon-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alkyne group in the molecule allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylnon-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
N,N-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
N,N-Diethylnon-2-yn-1-amine is unique due to its specific carbon chain length and the presence of ethyl groups, which influence its reactivity and interaction with biological targets. The compound’s structure allows for distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes
Propiedades
Número CAS |
85412-55-1 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
N,N-diethylnon-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h4-10,13H2,1-3H3 |
Clave InChI |
UODFGRXFNTXCLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


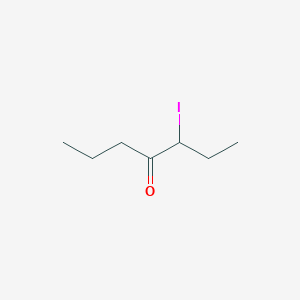
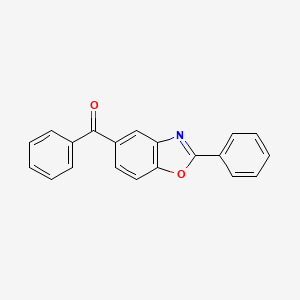
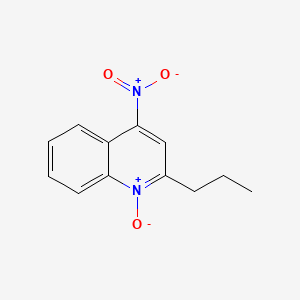
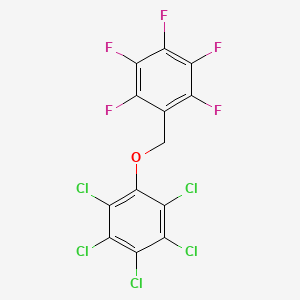
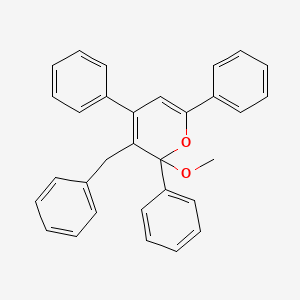
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
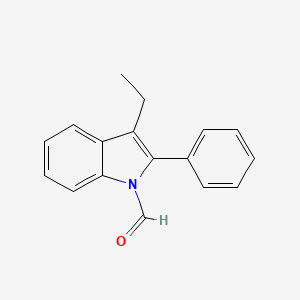
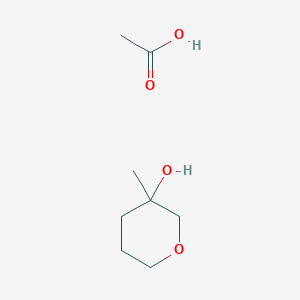
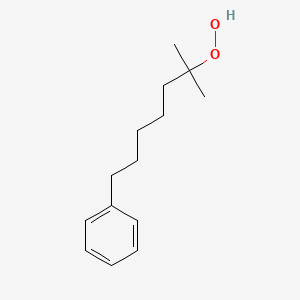
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)
